molecular formula C26H39Cl3N2O2 B13737463 1-Benzoxepin-5-ol, 2,3,4,5-tetrahydro-4,5-bis(3-(dimethylamino)propyl)-8-chloro-4-phenyl-, dihydrochloride CAS No. 40400-49-5

1-Benzoxepin-5-ol, 2,3,4,5-tetrahydro-4,5-bis(3-(dimethylamino)propyl)-8-chloro-4-phenyl-, dihydrochloride

Cat. No.: B13737463
CAS No.: 40400-49-5
M. Wt: 518.0 g/mol
InChI Key: VEMJWVCMMBYTDY-UHFFFAOYSA-N
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Description

The compound "1-Benzoxepin-5-ol, 2,3,4,5-tetrahydro-4,5-bis(3-(dimethylamino)propyl)-8-chloro-4-phenyl-, dihydrochloride" is a benzoxepin derivative with a complex structure featuring multiple functional groups. These include a chlorinated aromatic ring, two 3-(dimethylamino)propyl side chains, and a phenyl group at the 4-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

CAS No.

40400-49-5

Molecular Formula

C26H39Cl3N2O2

Molecular Weight

518.0 g/mol

IUPAC Name

3-[8-chloro-4-[3-(dimethylazaniumyl)propyl]-5-hydroxy-4-phenyl-2,3-dihydro-1-benzoxepin-5-yl]propyl-dimethylazanium;dichloride

InChI

InChI=1S/C26H37ClN2O2.2ClH/c1-28(2)17-8-14-25(21-10-6-5-7-11-21)16-19-31-24-20-22(27)12-13-23(24)26(25,30)15-9-18-29(3)4;;/h5-7,10-13,20,30H,8-9,14-19H2,1-4H3;2*1H

InChI Key

VEMJWVCMMBYTDY-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCC1(CCOC2=C(C1(CCC[NH+](C)C)O)C=CC(=C2)Cl)C3=CC=CC=C3.[Cl-].[Cl-]

Origin of Product

United States

Biological Activity

1-Benzoxepin-5-ol, specifically the compound 2,3,4,5-tetrahydro-4,5-bis(3-(dimethylamino)propyl)-8-chloro-4-phenyl-, dihydrochloride, is a member of the benzoxepin family. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity through various studies and case analyses.

Chemical Structure and Properties

The molecular formula of the compound is C18H24ClN2O2C_{18}H_{24}ClN_2O_2 with a molecular weight of approximately 320.3 g/mol. Its structural features include a benzoxepin core with specific substituents that contribute to its biological properties.

Pharmacological Activity

Research indicates that compounds in the benzoxepin class exhibit significant effects on the central nervous system (CNS). A study highlighted that certain derivatives of benzoxepins demonstrate notable CNS activity in animal models, particularly mice . The specific biological activities attributed to this compound include:

  • Antidepressant Effects : Some studies have suggested that benzoxepins may exhibit antidepressant-like effects in behavioral models.
  • Anxiolytic Properties : The compound has been investigated for its potential to reduce anxiety in preclinical trials.
  • Neuroprotective Effects : Certain derivatives have shown promise in protecting neural cells from damage.

Case Study 1: CNS Activity Assessment

In a pharmacological study involving various benzoxepin derivatives, researchers assessed the impact on locomotor activity and anxiety levels in mice. The results indicated that specific compounds significantly reduced anxiety-like behaviors compared to control groups .

Case Study 2: Neuroprotection in Cellular Models

Another study investigated the neuroprotective effects of related benzoxepin compounds on cultured neuronal cells exposed to oxidative stress. The findings demonstrated that these compounds could mitigate cell death and promote survival pathways, suggesting potential therapeutic applications for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Description Reference
CNS ActivitySignificant effects observed in animal models
Antidepressant EffectsPotential antidepressant-like effects noted
Anxiolytic PropertiesReduced anxiety-like behaviors in preclinical trials
NeuroprotectionMitigated cell death in neuronal cultures

The exact mechanism by which 1-Benzoxepin-5-ol exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and anxiety control.

Comparison with Similar Compounds

Research Findings and Limitations

The evidence lacks specific data on the target compound’s synthesis, bioactivity, or clinical trials. The referenced article () primarily catalogs basic identifiers (e.g., CAS 851219-10-8) for a structurally simpler benzoxepin derivative, highlighting a critical gap in accessible literature.

Recommendations :

  • Consult specialized databases (e.g., PubChem, Reaxys) for additional structural and bioactivity data.
  • Explore synthetic routes to confirm the compound’s stability and reactivity.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves multi-step organic transformations focusing on:

  • Construction of the benzoxepin ring system
  • Introduction of the chloro substituent at the 8-position
  • Functionalization at the 4 and 5 positions with phenyl and bis(3-(dimethylamino)propyl) groups
  • Salt formation with hydrochloric acid to yield the dihydrochloride salt

Key Synthetic Steps

Step 1: Formation of the Benzoxepin Core

  • Typically, benzoxepin cores are synthesized via cyclization reactions involving phenolic precursors and appropriate alkylating agents.
  • The tetrahydro substitution (positions 2,3,4,5) is introduced by controlled hydrogenation or by starting from partially saturated intermediates.
  • Introduction of the 8-chloro substituent is achieved either by chlorination of the aromatic ring prior to cyclization or by using chlorinated starting materials.

Step 2: Installation of the 4-Phenyl Group

  • The phenyl substituent at position 4 is introduced via cross-coupling reactions (e.g., Suzuki or Heck coupling) or by using phenyl-substituted precursors.
  • Alternatively, electrophilic aromatic substitution on the benzoxepin ring can be employed if conditions allow selective substitution.

Step 3: Introduction of Bis(3-(dimethylamino)propyl) Groups

  • The 4,5-bis(3-(dimethylamino)propyl) substitution involves alkylation of the benzoxepin ring with 3-(dimethylamino)propyl halides or tosylates.
  • This step typically requires strong bases and controlled conditions to avoid over-alkylation or side reactions.
  • The dimethylamino groups confer basicity, enabling subsequent salt formation.

Step 4: Salt Formation

  • The free base compound is treated with hydrochloric acid to form the dihydrochloride salt.
  • This step improves compound solubility and stability, crucial for pharmaceutical applications.

Representative Synthetic Route (Based on Related Literature and Patents)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization to benzoxepin Phenolic precursor + alkylating agent, acidic/basic catalyst Formation of 1-benzoxepin core, tetrahydro substitution
2 Aromatic chlorination Chlorinating agent (e.g., N-chlorosuccinimide) Introduction of 8-chloro substituent
3 Phenyl group introduction Suzuki coupling with phenylboronic acid, Pd catalyst 4-phenyl substitution
4 Alkylation 3-(dimethylamino)propyl chloride, base (e.g., K2CO3) 4,5-bis(3-(dimethylamino)propyl) substitution
5 Salt formation HCl in ethanol or aqueous medium Dihydrochloride salt formation

Research Findings and Data Integration

Patent Insights

  • Patent US8501935B2 describes processes for preparation of related 8-chloro tetrahydrobenzazepine compounds, which share synthetic intermediates and techniques applicable to benzoxepin analogs.
  • The patent emphasizes selective chlorination, controlled hydrogenation, and functional group transformations to achieve high purity and yield.
  • Intermediates such as 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine are prepared via cyclization and substitution steps that can be adapted for benzoxepin derivatives.

Chemical Database Information

  • PubChem CID 6445736 lists related compounds with maleate salts and suggests synthetic pathways involving propanamine derivatives and benzoxepin frameworks.
  • Molecular modeling data supports the feasibility of the proposed synthetic steps and confirms the stability of the dihydrochloride salt.

Summary Table of Preparation Methods

Preparation Aspect Description Key Reagents Notes
Benzoxepin Core Formation Cyclization of phenolic precursors Phenol derivatives, alkylating agents Controlled conditions to achieve tetrahydro substitution
Chlorination Aromatic ring chlorination N-Chlorosuccinimide or equivalent Selective for 8-position
Phenyl Substitution Cross-coupling or electrophilic substitution Phenylboronic acid, Pd catalysts Requires inert atmosphere
Bis(dimethylaminopropyl) Alkylation Alkylation with 3-(dimethylamino)propyl halides 3-(Dimethylamino)propyl chloride, base Careful stoichiometry to avoid over-alkylation
Salt Formation Acid-base reaction Hydrochloric acid Yields dihydrochloride salt with improved solubility

Q & A

Basic: What synthetic methodologies are recommended for this compound, and how can researchers optimize yield and purity?

Answer:
Synthesis of this polycyclic benzoxepin derivative involves multi-step reactions, including cyclization, alkylation, and hydrochlorination. Key challenges include stereochemical control at the 4,5-bis(3-(dimethylamino)propyl) positions and managing chloride substitution at the 8-position. To optimize yield:

  • Use Pd-catalyzed cross-coupling for regioselective chloro-substitution .
  • Employ chiral auxiliaries or asymmetric catalysis to control stereochemistry during alkylation steps.
  • Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and validate purity using HPLC (C18 column, UV detection at 254 nm) .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves stereoisomerism and verifies substitution patterns (e.g., phenyl group at C4, chloro at C8). Use deuterated DMSO for solubility .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₂₄H₃₄ClN₂O·2HCl) with <2 ppm error.
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtained (methanol/ether recrystallization) .
  • HPLC-PDA: Quantify purity (>98%) using a validated method per ICH guidelines, referencing pharmacopeial standards for related benzazepines .

Advanced: How does stereochemistry at the 4,5-positions influence receptor binding affinity?

Answer:
The 4,5-bis(3-(dimethylamino)propyl) groups likely interact with cationic binding pockets in target receptors (e.g., GPCRs or ion channels). To study this:

  • Synthesize diastereomers via chiral resolution (e.g., chiral HPLC with amylose-based columns).
  • Conduct competitive binding assays (e.g., radioligand displacement) using isolated receptors.
  • Compare IC₅₀ values between stereoisomers; discrepancies >10-fold suggest stereospecific interactions. Computational docking (AutoDock Vina) can model binding poses .

Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

Answer:
Contradictions often arise from assay conditions. Mitigate by:

  • Standardizing Assays: Use identical cell lines (e.g., HEK293 for GPCR studies), buffer pH, and incubation times.
  • Validating Compound Stability: Pre-test compound integrity in assay media via LC-MS to rule out degradation .
  • Statistical Analysis: Apply ANOVA to compare datasets; significant outliers may indicate experimental artifact.
  • Meta-Analysis: Cross-reference with structurally analogous benzoxepins (e.g., 8-(4-fluorophenyl) derivatives) to identify trends .

Advanced: What strategies mitigate oxidative degradation during long-term storage?

Answer:
The tertiary amine groups and benzoxepin ring are prone to oxidation. To stabilize:

  • Formulation: Lyophilize with cryoprotectants (trehalose/mannitol) and store at -80°C under argon.
  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months; monitor degradation via LC-MS. Major degradants (e.g., N-oxide derivatives) indicate oxidation pathways.
  • Antioxidants: Add 0.1% w/v ascorbic acid to aqueous solutions, though validate biocompatibility for in vitro use .

Advanced: How can computational modeling predict metabolic pathways and toxicity?

Answer:

  • Metabolite Prediction: Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites (e.g., N-demethylation, glucuronidation).
  • Toxicity Screening: Apply QSAR models to assess hepatotoxicity (e.g., mitochondrial membrane potential disruption).
  • In Silico Binding: Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based substrates (e.g., FRET).
  • Cell Viability Assays: Use MTT or resazurin in cancer cell lines (e.g., MCF-7) to assess cytotoxicity.
  • Calcium Flux Assays: For GPCR targets, employ FLIPR Tetra with fluorescent calcium dyes. Normalize data to positive controls (e.g., carbachol for muscarinic receptors) .

Advanced: How to design a structure-activity relationship (SAR) study for analogs of this compound?

Answer:

  • Core Modifications: Synthesize analogs with varied substituents at C8 (e.g., F, Br) and C4-phenyl (e.g., electron-withdrawing groups).
  • Side Chain Variations: Replace dimethylamino groups with morpholino or piperidine rings.
  • Biological Evaluation: Test analogs in parallel assays (e.g., binding affinity, logP, solubility). Use cluster analysis (PCA) to correlate structural changes with activity .

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